(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(11-10-16-6-5-12-22-14-16)24-18-8-2-1-7-17(18)19-15-25-13-4-3-9-20(25)23-19/h1-15H,(H,24,26)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOBUSJQCWVOLE-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C=CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)/C=C/C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the acrylamide moiety: This can be done through amide bond formation reactions, often using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:
- Anti-Cancer Activity : Research has indicated that imidazo[1,2-a]pyridine derivatives, including this compound, demonstrate significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in A549 lung cancer cells with IC50 values as low as 0.05 μmol/L .
- Anti-inflammatory Effects : The derivative has been evaluated for its potential to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. Compounds with imidazo[1,2-a]pyridine scaffolds have shown enhanced potency compared to traditional anti-inflammatory agents .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Similar derivatives have been tested against drug-resistant strains of fungi and bacteria, showing minimum inhibitory concentrations (MIC) ranging from 0.125 to 2.00 µg/mL, which indicates broad-spectrum efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of (E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide. Key findings include:
Case Study 1: Anti-Cancer Mechanism
A study on imidazo[1,2-a]pyridine derivatives demonstrated their ability to arrest the cell cycle at the G0/G1 phase and induce apoptosis in cancer cells. The most active derivative showed an IC50 value of 0.109 µM against MDA-MB-231 breast cancer cells. This suggests that modifications to the imidazo[1,2-a]pyridine core can significantly enhance anti-cancer properties through specific cellular pathways .
Case Study 2: Anti-inflammatory Activity
In another investigation, a series of imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives were synthesized and evaluated for their ability to inhibit TNF-α production. The most potent derivative exhibited activity comparable to established p38 MAPK inhibitors, highlighting the therapeutic potential of these compounds in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantylcarbonyl)-N’-(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)thiourea: This compound shares structural similarities but differs in its functional groups and biological activities.
Zwitterions: Compounds like amino acids that contain both positive and negative charges, offering different chemical properties.
Uniqueness
(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide is unique due to its specific combination of imidazo[1,2-a]pyridine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide is a compound belonging to the class of imidazo[1,2-a]pyridine derivatives, which have garnered attention in pharmacological research due to their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
1. Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. They interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. The compound has been investigated for its efficacy against several cancer cell lines and its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Necrosis Factor Alpha (TNF-α) : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit TNF-α production, which is crucial in inflammatory responses and cancer progression. This inhibition can lead to reduced inflammation and tumor growth .
- Cell Cycle Arrest and Apoptosis Induction : Studies have shown that certain derivatives can arrest the cell cycle at the G0/G1 phase and induce apoptosis in cancer cells. For instance, a related compound demonstrated significant antiproliferative activity against A549 and MCF-7 cell lines .
3. Anticancer Activity
The anticancer properties of this compound were evaluated through various assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.109 | Cell cycle arrest at G0/G1 phase |
| MDA-MB-231 (Breast Cancer) | 0.245 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 0.150 | Inhibition of proliferation |
These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, with a notable ability to induce apoptosis and inhibit proliferation .
4. Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been highlighted in various studies. The compound's ability to inhibit TNF-α production suggests its use in treating inflammatory diseases. In vitro studies have shown that it can reduce pro-inflammatory cytokine levels effectively .
Case Study 1: Anticancer Efficacy
A study involving a series of imidazo[1,2-a]pyridine derivatives demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models of human cancers. The most potent derivatives showed an IC50 value as low as 0.109 µM against A549 cells .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory diseases, the compound was tested for its ability to reduce TNF-α levels in rodent models. Results indicated a marked reduction in inflammation markers following treatment with imidazo[1,2-a]pyridine derivatives .
6. Conclusion
This compound exhibits significant biological activity with promising anticancer and anti-inflammatory properties. Its mechanisms include cell cycle arrest and TNF-α inhibition, making it a valuable candidate for further pharmacological development.
Future research should focus on optimizing its structure for enhanced potency and selectivity while evaluating its safety profile through comprehensive toxicity studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
